![molecular formula C8H11BrN2OS B7529843 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea, also known as BML-210, is a synthetic compound with potential therapeutic applications. The compound belongs to the class of urea derivatives and has shown promising results in scientific research.
Mechanism of Action
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea exerts its therapeutic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and play a crucial role in the development of various diseases, including cancer and arthritis. By inhibiting COX-2 activity, 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has been shown to exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.
Advantages and Limitations for Lab Experiments
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has several advantages as a research tool. The compound is relatively easy to synthesize and has shown promising results in preclinical studies. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea.
Future Directions
There are several potential future directions for research involving 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea. Another potential direction is the investigation of the compound's anti-cancer properties in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea in humans.
Synthesis Methods
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea involves the reaction of 1,3-dimethylurea with 4-bromothiophen-2-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction followed by a cyclization step, resulting in the formation of 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-1,3-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c1-10-8(12)11(2)4-7-3-6(9)5-13-7/h3,5H,4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVOBYBYZUNDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)CC1=CC(=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

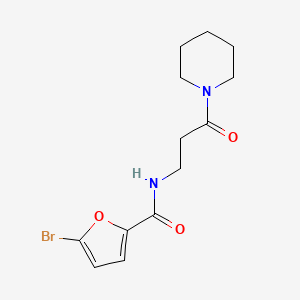
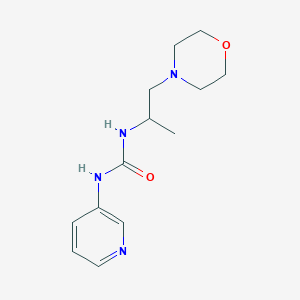
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
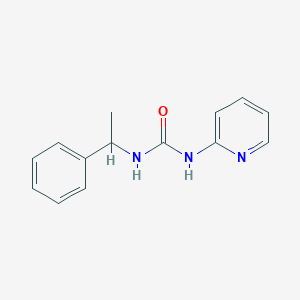
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)

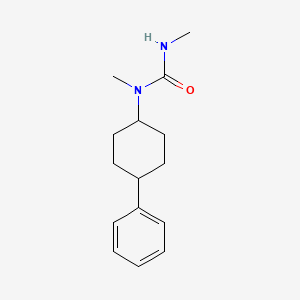
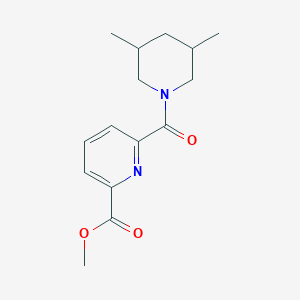
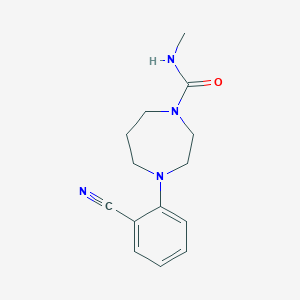
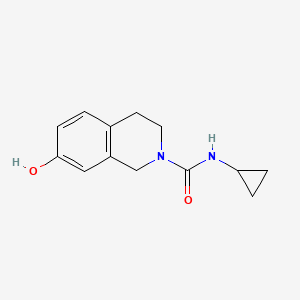
![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
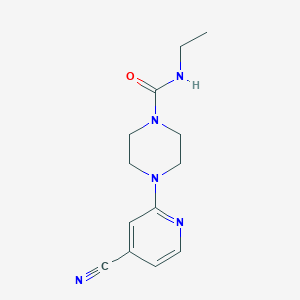
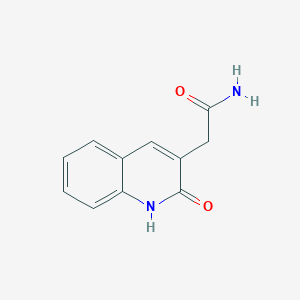
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)